N-(4-chlorophenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(4-chlorophenyl)-3,5-dinitrobenzamide is an organic compound that features a benzamide core substituted with a 4-chlorophenyl group and two nitro groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3,5-dinitrobenzoyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3,5-diaminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,5-dinitrobenzoic acid and 4-chloroaniline.
Scientific Research Applications
N-(4-chlorophenyl)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The compound may also inhibit specific enzymes or proteins involved in cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-(4-chlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and a chlorophenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H8ClN3O5 |
---|---|
Molecular Weight |
321.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18) |
InChI Key |
HGUHGVKVQRGYEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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